GLX481304 Dual NOX2/4 Inhibition vs. Setanaxib (GKT137831) NOX1/4 Inhibition: Divergent Isoform Selectivity Profiles
GLX481304 targets NOX2 and NOX4 with equal potency (IC₅₀ ≈ 1.25 µM) while sparing NOX1 [1]. In contrast, the clinically advanced dual inhibitor Setanaxib (GKT137831) potently inhibits NOX1 and NOX4 (Ki = 140 nM and 110 nM, respectively) but exhibits weak NOX2 inhibition (Ki = 1,750 nM) . This isoform selectivity difference is critical for cardiac research, as NOX1 inhibition may introduce off-target effects irrelevant to cardiomyocyte NOX2/4 pathology [2].
| Evidence Dimension | NOX isoform inhibitory potency |
|---|---|
| Target Compound Data | GLX481304: NOX2 IC₅₀ = 1.25 µM; NOX4 IC₅₀ = 1.25 µM; NOX1 negligible |
| Comparator Or Baseline | Setanaxib (GKT137831): NOX1 Ki = 140 nM; NOX2 Ki = 1,750 nM; NOX4 Ki = 110 nM |
| Quantified Difference | GLX481304 inhibits NOX2 ~1.4-fold more potently than Setanaxib (IC₅₀ 1.25 µM vs. Ki 1.75 µM); Setanaxib is ~12.5-fold more potent against NOX1 than GLX481304 is against NOX2 |
| Conditions | Cell-based Amplex Red assays (NOX4 in HEK293 cells; NOX2 in human neutrophils; NOX1 in CHO cells) for GLX481304; enzyme assays for Setanaxib |
Why This Matters
Procurement of GLX481304 ensures selective interrogation of NOX2/4 pathways without confounding NOX1 inhibition, which is essential for cardiac ischemia-reperfusion studies where NOX2/4 are the primary disease-relevant isoforms.
- [1] Wilhelmsson, P., et al. (2021). A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart. Scientific Reports, 11, 11970. View Source
- [2] Dao, V. T.-V., et al. (2020). Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Free Radical Biology and Medicine, 148, 60-69. View Source
